molecular formula C10H13FO6 B14867347 (3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate

(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate

Cat. No.: B14867347
M. Wt: 248.20 g/mol
InChI Key: GGYHLTIJLKAZAG-UHFFFAOYSA-N
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Description

(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[321]octan-2-yl) acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.

    Introduction of the fluoro group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate involves its interaction with specific molecular targets. The fluoro group enhances its reactivity, allowing it to form strong interactions with enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl acetate
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
  • 1,2,4-Triazole derivatives containing oxime ether and cyclopropyl moieties

Uniqueness

(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate stands out due to its unique bicyclic structure and the presence of both acetoxy and fluoro groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO6/c1-4(12)15-8-6-3-14-10(17-6)7(11)9(8)16-5(2)13/h6-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYHLTIJLKAZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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